Cas no 1396807-07-0 (N-{4-benzyl(methyl)aminobut-2-yn-1-yl}cyclopropanesulfonamide)

N-{4-Benzyl(methyl)aminobut-2-yn-1-yl}cyclopropanesulfonamide is a chemically synthesized sulfonamide derivative featuring a cyclopropane ring and a terminal alkyne group linked via an aminobutynyl spacer. This structure confers unique reactivity, making it a valuable intermediate in medicinal chemistry and drug discovery. The presence of the cyclopropanesulfonamide moiety enhances metabolic stability, while the alkyne functionality allows for further derivatization via click chemistry or cross-coupling reactions. The benzyl(methyl)amino group provides additional steric and electronic modulation, potentially improving target binding affinity. This compound is particularly useful in the development of protease inhibitors, kinase modulators, and other biologically active molecules requiring rigid, conformationally constrained scaffolds.
N-{4-benzyl(methyl)aminobut-2-yn-1-yl}cyclopropanesulfonamide structure
1396807-07-0 structure
Product name:N-{4-benzyl(methyl)aminobut-2-yn-1-yl}cyclopropanesulfonamide
CAS No:1396807-07-0
MF:C15H20N2O2S
MW:292.396502494812
CID:6055322
PubChem ID:71792933

N-{4-benzyl(methyl)aminobut-2-yn-1-yl}cyclopropanesulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-{4-benzyl(methyl)aminobut-2-yn-1-yl}cyclopropanesulfonamide
    • N-[4-[benzyl(methyl)amino]but-2-ynyl]cyclopropanesulfonamide
    • Cyclopropanesulfonamide, N-[4-[methyl(phenylmethyl)amino]-2-butyn-1-yl]-
    • 1396807-07-0
    • F6244-3544
    • AKOS024543039
    • N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}cyclopropanesulfonamide
    • N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)cyclopropanesulfonamide
    • Inchi: 1S/C15H20N2O2S/c1-17(13-14-7-3-2-4-8-14)12-6-5-11-16-20(18,19)15-9-10-15/h2-4,7-8,15-16H,9-13H2,1H3
    • InChI Key: IXZPVMCGSURNCQ-UHFFFAOYSA-N
    • SMILES: C1(S(NCC#CCN(C)CC2=CC=CC=C2)(=O)=O)CC1

Computed Properties

  • Exact Mass: 292.12454906g/mol
  • Monoisotopic Mass: 292.12454906g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 459
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 57.8Ų

N-{4-benzyl(methyl)aminobut-2-yn-1-yl}cyclopropanesulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6244-3544-10μmol
N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}cyclopropanesulfonamide
1396807-07-0
10μmol
$103.5 2023-09-09
Life Chemicals
F6244-3544-20μmol
N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}cyclopropanesulfonamide
1396807-07-0
20μmol
$118.5 2023-09-09
Life Chemicals
F6244-3544-50mg
N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}cyclopropanesulfonamide
1396807-07-0
50mg
$240.0 2023-09-09
Life Chemicals
F6244-3544-1mg
N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}cyclopropanesulfonamide
1396807-07-0
1mg
$81.0 2023-09-09
Life Chemicals
F6244-3544-10mg
N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}cyclopropanesulfonamide
1396807-07-0
10mg
$118.5 2023-09-09
Life Chemicals
F6244-3544-15mg
N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}cyclopropanesulfonamide
1396807-07-0
15mg
$133.5 2023-09-09
Life Chemicals
F6244-3544-20mg
N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}cyclopropanesulfonamide
1396807-07-0
20mg
$148.5 2023-09-09
Life Chemicals
F6244-3544-2μmol
N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}cyclopropanesulfonamide
1396807-07-0
2μmol
$85.5 2023-09-09
Life Chemicals
F6244-3544-40mg
N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}cyclopropanesulfonamide
1396807-07-0
40mg
$210.0 2023-09-09
Life Chemicals
F6244-3544-3mg
N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}cyclopropanesulfonamide
1396807-07-0
3mg
$94.5 2023-09-09

Additional information on N-{4-benzyl(methyl)aminobut-2-yn-1-yl}cyclopropanesulfonamide

Introduction to N-{4-benzyl(methyl)aminobut-2-yn-1-yl}cyclopropanesulfonamide (CAS No. 1396807-07-0)

N-{4-benzyl(methyl)aminobut-2-yn-1-yl}cyclopropanesulfonamide, identified by its CAS number 1396807-07-0, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules characterized by its cyclopropane ring and an amine-substituted alkyne backbone, which together contribute to its unique chemical properties and potential biological activities.

The structural motif of N-{4-benzyl(methyl)aminobut-2-yn-1-yl}cyclopropanesulfonamide is highly intriguing from a synthetic chemistry perspective. The presence of a benzylmethylamine group at the 4-position of the butynyl chain introduces a potent amine moiety, which is known to interact favorably with various biological targets. This feature makes the compound a promising candidate for further exploration in drug discovery pipelines.

Recent advancements in medicinal chemistry have highlighted the importance of sulfonamide derivatives in developing novel therapeutic agents. The sulfonamide group in N-{4-benzyl(methyl)aminobut-2-yn-1-yl}cyclopropanesulfonamide not only enhances the solubility of the molecule but also serves as a critical pharmacophore for binding to biological receptors. This dual functionality positions the compound as a versatile scaffold for designing molecules with enhanced pharmacological properties.

In the context of contemporary research, N-{4-benzyl(methyl)aminobut-2-yn-1-yl}cyclopropanesulfonamide has been studied for its potential applications in modulating enzyme activity and receptor interactions. The alkyne component of the molecule, specifically the butynyl group, is known to exhibit unique electronic and steric properties that can influence binding affinity and selectivity. These characteristics make it an attractive building block for rational drug design.

One of the most compelling aspects of N-{4-benzyl(methyl)aminobut-2-yn-1-yl}cyclopropanesulfonamide is its structural complexity, which allows for diverse modifications and derivatization. Researchers have leveraged this flexibility to explore various analogs with altered biological profiles. For instance, modifications at the benzylmethylamine moiety have been shown to fine-tune interactions with specific targets, leading to compounds with improved efficacy and reduced toxicity.

The cyclopropane ring in N-{4-benzyl(methyl)aminobut-2-yn-1-yl}cyclopropanesulfonamide is another key feature that contributes to its pharmacological potential. Cyclopropanes are known to introduce conformational rigidity into molecules, which can enhance binding stability and selectivity. This structural element has been exploited in numerous drug candidates, demonstrating its utility in improving pharmacokinetic profiles.

From a synthetic chemistry standpoint, the preparation of N-{4-benzyl(methyl)aminobut-2-yln-cyclopropanesulfonamide involves multi-step reactions that showcase the interplay between organic synthesis and medicinal chemistry. The synthesis typically requires careful control of reaction conditions to ensure high yields and purity. Advanced techniques such as transition metal-catalyzed cross-coupling reactions have been employed to construct the complex framework of this compound efficiently.

The biological evaluation of N-{4-benzyl(methyl)aminobut-yln-cyclopropanesulfonamide has revealed intriguing results that warrant further investigation. Preclinical studies have indicated potential activity against several disease-related targets, including enzymes and receptors implicated in metabolic disorders and inflammatory conditions. These findings underscore the compound's therapeutic promise and justify its inclusion in ongoing drug discovery efforts.

In conclusion, N-{4-benzyl(methyl)aminobut-yln-cyclopropanesulfonamide (CAS No. 1396807-07-0) represents a fascinating example of how structural complexity can be leveraged to develop novel pharmaceutical agents. Its unique combination of functional groups and physicochemical properties makes it a valuable tool for researchers exploring new therapeutic strategies. As our understanding of molecular interactions continues to evolve, compounds like this are poised to play a pivotal role in shaping the future of drug development.

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